molecular formula C16H16N2O4S B2488623 ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate CAS No. 899957-30-3

ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate

Cat. No. B2488623
CAS RN: 899957-30-3
M. Wt: 332.37
InChI Key: KQTPSCMSVHGBKP-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), is used for the synthesis of highly functionalized heterocycles .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

Biginelli Reaction and Heterocycle Synthesis

The synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the Biginelli reaction as a key step. This acid-catalyzed, three-component reaction combines an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) to produce highly functionalized heterocycles. The resulting compound, LaSOM® 293 , was obtained with an impressive yield of 84% .

Anticancer Potential

Research has explored the pharmacological effects of dihydropyrimidinones (DHPMs), a class to which LaSOM® 293 belongs. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting genetic material separation during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis .

Neuroprotection and Anti-neuroinflammatory Activity

Triazole-pyrimidine hybrids, including LaSOM® 293 , have shown promise as neuroprotective and anti-neuroinflammatory agents. These compounds were evaluated for their effects on human microglia and neuronal cells. Notably, certain derivatives inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated microglia cells. Additionally, they reduced endoplasmic reticulum (ER) stress and apoptosis markers in human neuronal cells .

Antibacterial Properties

While not directly related to LaSOM® 293 , pyrimidine derivatives have demonstrated antimicrobial activity. For instance, a library of pyrazolo[3,4-d]pyrimidine derivatives exhibited antibacterial effects against both Gram-negative and Gram-positive bacteria .

Perovskite Solar Cells

Interestingly, LaSOM® 293 (referred to as MTTHPC) has been considered a potential competitor for perovskite solar cells (MAPbI3) embedded with gold nanospheres. Its band offset aligns well with conversion efficiency, making it a candidate for enhancing solar cell performance .

Crystal Structure and Biological Activities

The crystal structure of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals its unique conformation. These esters exhibit a wide spectrum of biological activities, making them intriguing subjects for further investigation .

Future Directions

The triazole-pyrimidine hybrid compounds, including ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate, have shown promising neuroprotective and anti-inflammatory properties . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-22-15(20)13-10(2)17-16(21)18-14(13)23-9-12(19)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTPSCMSVHGBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

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